molecular formula C18H17N3O3 B11617217 1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)- CAS No. 6147-13-3

1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-

Cat. No.: B11617217
CAS No.: 6147-13-3
M. Wt: 323.3 g/mol
InChI Key: OFQGJTCJPVFXDR-UHFFFAOYSA-N
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Description

The compound 1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)- features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 3-nitrophenyl group and a 4-(tert-butyl)phenyl group, respectively. Its molecular formula is C₁₈H₁₇N₃O₃, with a molecular weight of 323.35 g/mol. The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for its bioisosteric properties and metabolic stability .

Properties

CAS No.

6147-13-3

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17N3O3/c1-18(2,3)14-9-7-12(8-10-14)17-19-16(20-24-17)13-5-4-6-15(11-13)21(22)23/h4-11H,1-3H3

InChI Key

OFQGJTCJPVFXDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Amidoxime Preparation and Acyl Activation

The synthesis begins with the preparation of 4-(tert-butyl)benzamidoxime (1 ), derived from 4-tert-butylbenzonitrile via hydroxylamine treatment under reflux in ethanol/water. Concurrently, 3-nitrobenzoic acid (2 ) is activated using coupling agents such as EDC or DCC to form the reactive acyl intermediate (3 ).

The heterocyclization involves reacting 1 with 3 in anhydrous dichloromethane (DCM) at 0–5°C, yielding the O-acylamidoxime intermediate (4 ). Cyclization to the target oxadiazole (5 ) is achieved by heating 4 at 90°C in borate buffer (pH 9.5) for 2 hours, though competing hydrolysis of 4 reduces yields to 51–72%.

Key Data:

Starting MaterialReagent/ConditionIntermediateYield (%)
4-tert-ButylbenzonitrileNH2OH·HCl, EtOH/H2O, Δ1 85–90
3-Nitrobenzoic AcidEDC, DCM, 0°C3 95
1 + 3 Borate buffer, 90°C, 2h5 68

Challenges and Optimizations

  • Steric Hindrance: The tert-butyl group impedes acylation, necessitating excess acylating agents.

  • Nitro Group Reactivity: Electron-withdrawing nitro groups slow cyclization, requiring prolonged heating.

  • Purification: Silica gel chromatography is essential to isolate 5 from hydrolyzed byproducts.

Vilsmeier Reagent-Mediated One-Pot Synthesis

Mechanism and Procedure

This method employs Vilsmeier reagent (DMF/POCl3) to activate 3-nitrobenzoic acid (2 ) in situ, forming the reactive acylimidazolium species (6 ). 6 reacts with 1 at room temperature, directly yielding 5 via tandem O-acylation and cyclodehydration. The one-pot protocol avoids isolating 4 , improving efficiency.

Reaction Scheme:

  • 2 + Vilsmeier reagent → 6

  • 6 + 15 (61–93% yield).

Advantages Over Conventional Methods

  • Yield Enhancement: Eliminates intermediate purification, achieving 93% yield for electron-deficient aryl groups.

  • Solvent Economy: Uses minimal DMF (3 vol. eq.) under mild conditions.

Microwave-Assisted Solid-Phase Synthesis

Silica Gel-Mediated Cyclization

A novel approach deposits 1 and 2 onto silica gel, irradiating the mixture with microwaves (150°C, 20 min). The porous silica matrix facilitates heat transfer, accelerating cyclization while suppressing hydrolysis. This method achieves 88% yield with >95% purity after simple filtration.

Optimization Parameters:

  • Microwave Power: 300 W

  • Irradiation Time: 15–25 min

  • Solvent: Solvent-free

Comparative Analysis

MethodTime (h)Yield (%)Purity (%)
Conventional26880
Vilsmeier1.59395
Microwave0.338895

[3+2] Cycloaddition of Nitrile Oxides and Nitriles

Platinum-Catalyzed Approach

Nitrile oxide (7 ), generated in situ from 3-nitrobenzaldehyde oxime, undergoes cycloaddition with 4-tert-butylbenzonitrile (8 ) using PtCl4 (5 mol%) in THF at 50°C. The reaction forms 5 in 45% yield, with 1,2,5-oxadiazole-2-oxide (9 ) as a major byproduct (38%).

Limitations:

  • Low regioselectivity due to nitrile oxide dimerization.

  • High catalyst cost and poor scalability.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 1 and 2 with K2CO3 (2 eq.) at 30 Hz for 45 minutes induces cyclization via mechanical energy. While unreported for 5 , analogous 1,2,4-oxadiazoles are synthesized in 90% yield without solvents, suggesting potential applicability.

Visible-Light Photoredox Catalysis

A [3+2] cycloaddition of 2H-azirines (10 ) and nitrosoarenes (11 ) under blue light with an acridinium catalyst forms 5 in 35–50% yield . Though low-yielding, this method offers a sustainable alternative for photoactive substrates.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the electronic properties of the compound.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The introduction of substituents such as nitrophenyl groups significantly enhances their biological activity. For instance:

  • A study reported that derivatives containing the 1,2,4-oxadiazole core exhibited selective cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds demonstrated IC50 values as low as 0.19μM0.19\,\mu M against HCT-116 cells .
  • Another research indicated that compounds with electron-withdrawing groups at the para position of the aromatic ring showed improved antiproliferative activity. Specifically, one derivative achieved an IC50 value of 4.5μM4.5\,\mu M against the WiDr colon cancer cell line .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds similar to 1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)- have been tested for their ability to inhibit inflammatory mediators in vitro:

  • In studies assessing the inhibition of nitric oxide production in macrophages, certain oxadiazole derivatives were found to significantly reduce inflammatory markers .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been documented in various studies:

  • A series of oxadiazole derivatives were tested against Trypanosoma brucei and Leishmania donovani, showing promising results with IC50 values below 10μM10\,\mu M, indicating potential as therapeutic agents against protozoan infections .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A recent study synthesized a series of substituted 1,2,4-oxadiazoles and evaluated their anticancer activity against multiple cell lines:

CompoundCell LineIC50 Value (µM)
Compound AMCF-70.48
Compound BHCT-1160.19
Compound CA5490.11

These compounds were found to induce apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Mechanism Investigation

In a study focusing on the anti-inflammatory properties of oxadiazole derivatives:

CompoundInhibition (%)Concentration (µM)
Compound D75%10
Compound E60%20

These results suggest that specific structural modifications can enhance anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, some derivatives inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Structural Features :

  • 4-(tert-Butyl)phenyl Substituent : The bulky tert-butyl group at the para position increases lipophilicity, improving membrane permeability and resistance to oxidative metabolism .

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s nitro group contrasts with methoxy (-OCH₃) or methyl (-CH₃) substituents in analogs. Methoxy groups enhance hydrogen bonding and activity in antifungal agents, while nitro groups may favor redox interactions or enzyme inhibition .
  • In antiviral studies, replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduced activity by 3-fold, highlighting the importance of heterocycle geometry .

Steric and Lipophilic Effects :

  • The tert-butyl group in the target compound increases steric bulk compared to smaller substituents (e.g., methyl or phenylethyl). This may improve metabolic stability but reduce solubility .
  • Compounds with flexible chains (e.g., phenylethyl in ) may exhibit different binding kinetics compared to rigid aromatic substituents.

Positional Isomerism: The 3-nitrophenyl substituent (meta-nitro) in the target compound differs from para-nitro analogs (e.g., ).

Pharmacological Profile vs. Other Oxadiazole Isomers

Compared to 1,3,4-oxadiazoles, which dominate drug discovery (e.g., anticancer agents ), 1,2,4-oxadiazoles offer distinct advantages:

  • Metabolic Stability : The 1,2,4-oxadiazole ring resists enzymatic degradation better than 1,3,4-oxadiazoles due to reduced ring strain and electronic effects .
  • Diverse Binding Modes : The asymmetric nitrogen arrangement in 1,2,4-oxadiazoles allows for unique interactions with biomolecules, such as selective kinase inhibition .

Biological Activity

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities. The compound 1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)- has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial fields. This article reviews the biological activity of this specific oxadiazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1,2,4-Oxadiazole derivatives typically includes an oxadiazole ring substituted with various aromatic groups. The specific compound under consideration can be represented as follows:

  • IUPAC Name : 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
  • Molecular Formula : C17H18N4O2
  • Molecular Weight : 314.35 g/mol

Anticancer Activity

Research indicates that 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that derivatives of oxadiazoles can inhibit key enzymes involved in cancer cell proliferation. The mechanisms include:

  • Inhibition of Enzymes : Targeting thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and cell cycle regulation.
  • Cytotoxicity : Several derivatives demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer) using MTT assays .
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa12.5HDAC inhibition
Compound BHCT-11615.0Thymidylate synthase inhibition

Antimicrobial Activity

The antimicrobial efficacy of 1,2,4-oxadiazole derivatives has also been documented. A study reported that certain derivatives showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Antibacterial Effects : Compounds were tested against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness.
  • Antifungal Activity : Some derivatives exhibited antifungal properties against Candida species.
CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CS. aureus32 µg/mL
Compound DE. coli64 µg/mL
Compound EC. albicans16 µg/mL

The biological activity of the oxadiazole compounds is attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Oxadiazoles can inhibit critical enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : Some derivatives may act as modulators of cellular receptors involved in growth factor signaling.
  • Oxidative Stress Induction : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Recent studies have focused on the synthesis and evaluation of new oxadiazole derivatives:

  • Case Study 1 : A derivative demonstrated a significant reduction in tumor size in xenograft models when administered at a dose of 20 mg/kg body weight.
  • Case Study 2 : Another compound showed promising results in reducing bacterial load in infected mice models.

Q & A

Basic: What are the recommended synthetic routes for this 1,2,4-oxadiazole derivative, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and acyl chlorides or carboxylic acid derivatives. For the target compound, the tert-butylphenyl and nitrophenyl substituents require careful selection of precursors. A validated approach includes:

Amidoxime Preparation : React 4-tert-butylbenzonitrile with hydroxylamine to form the corresponding amidoxime.

Cyclization : Treat the amidoxime with 3-nitrobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under reflux (80–100°C) for 6–12 hours .
Optimization Tips :

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can computational methods (e.g., DFT, Multiwfn) elucidate electronic properties and reactivity?

Methodological Answer:
Computational tools like Gaussian (for DFT) and Multiwfn (for wavefunction analysis) can predict electronic behavior:

  • Electrostatic Potential (ESP) : Maps generated via Multiwfn highlight electron-deficient regions (e.g., nitro group), guiding nucleophilic/electrophilic reactivity .
  • HOMO-LUMO Analysis : DFT calculations (B3LYP/6-311+G**) reveal energy gaps (~4.5 eV for similar oxadiazoles), correlating with stability and charge-transfer potential .
  • Reaction Mechanism Studies : Investigate cyclization transition states using IRC (Intrinsic Reaction Coordinate) analysis to optimize synthetic pathways .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and tert-butyl singlet (δ 1.3 ppm).
    • ¹³C NMR : Oxadiazole ring carbons appear at δ 165–175 ppm; nitro group carbons at δ 140–150 ppm .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 15–25° for similar derivatives) .

Advanced: How do substituents (tert-butyl, nitrophenyl) influence bioactivity?

Methodological Answer:

  • tert-Butyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability. In SAR studies, tert-butyl analogs show 2–3× higher antimicrobial activity than methyl derivatives .
  • 3-Nitrophenyl : Electron-withdrawing effects stabilize charge-transfer interactions with biological targets (e.g., enzyme active sites). Nitro-substituted oxadiazoles exhibit IC₅₀ values <1 μM against acetylcholinesterase (AChE) .
    Table 1: Substituent Effects on Bioactivity
SubstituentlogPAChE IC₅₀ (μM)Antimicrobial MIC (μg/mL)
3-Nitrophenyl2.80.128–16 (S. aureus)
4-Methoxyphenyl2.10.4532–64 (E. coli)
Data extrapolated from

Contradiction Resolution: How to address discrepancies in reported biological activities?

Methodological Answer:
Discrepancies often arise from assay conditions or solubility issues:

Solubility : Use DMSO stocks (<1% v/v) to avoid precipitation in aqueous media.

Cell Line Variability : Test cytotoxicity across multiple lines (e.g., HeLa, MCF-7) with controls for mitochondrial activity (MTT assay) .

Metabolic Stability : Assess microsomal degradation (e.g., rat liver microsomes) to differentiate intrinsic activity vs. pharmacokinetic effects .

Advanced: Strategies to improve low yields in bis-oxadiazole synthesis

Methodological Answer:
For bis-oxadiazole analogs:

  • Staudinger/Aza-Wittig Reaction : Use triphenylphosphine and acyl chlorides to generate iminophosphorane intermediates, cyclizing at 60°C (yield improvement: 60% → 85%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, minimizing side reactions .

Basic: Suitable in vitro assays for antimicrobial evaluation

Methodological Answer:

  • Broth Microdilution : Determine MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .

Advanced: Molecular docking for target interaction prediction

Methodological Answer:

  • Protein Preparation : Retrieve AChE structure (PDB: 4EY7), remove water, add hydrogens.
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters.
  • Key Interactions : Nitro group forms H-bonds with Tyr337; tert-butyl fits into hydrophobic pocket (binding energy: −9.2 kcal/mol) .

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